- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar Coupling, Chemistry - A European Journal, 2014, 20(32), 9991-9997
Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)
90133-80-5 structure
Product Name:Benzaldehyde, 4-(dihexylamino)-
Numero CAS:90133-80-5
MF:C19H31NO
MW:289.455545663834
CID:793609
Update Time:2023-11-08
Benzaldehyde, 4-(dihexylamino)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde, 4-(dihexylamino)-
- 4-(dihexylamino)benzaldehyde
- 4-(Dihexylamino)benzaldehyde (ACI)
- 4-Formyl-N,N-dihexylaniline
- 4-N,N-Dihexylaminobenzaldehyde
- N,N-Dihexyl-4-aminobenzaldehyde
- N,N-Dihexyl-4-formylaniline
- p-(N,N-Dihexylamino)benzaldehyde
-
- Inchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
- Chiave InChI: UKTWAOCWPWUTHP-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1
Benzaldehyde, 4-(dihexylamino)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Star-shaped push-pull compounds having 1,3,5-triazine cores, European Journal of Organic Chemistry, 2006, (11), 2609-2617
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
Riferimento
- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agent, Journal of Applied Polymer Science, 2019, 136(7),
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Riferimento
- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophores, Physical Chemistry Chemical Physics, 2014, 16(19), 9096-9103
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Riferimento
- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyes, Dyes and Pigments, 2012, 92(1), 783-788
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and Effectiveness, ChemPhysChem, 2021, 22(22), 2313-2328
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigen, Macromolecular Research, 2013, 21(5), 565-573
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and Tissues, Analytical Chemistry (Washington, 2020, 92(15), 10342-10349
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodes, Tetrahedron Letters, 2006, 47(27), 4715-4719
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Riferimento
- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacers, Journal of Organic Chemistry, 2002, 67(1), 205-218
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate Format, Nano Letters, 2018, 18(1), 618-628
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ; neutralized
1.2 Reagents: Sodium hydroxide ; neutralized
Riferimento
- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell Imaging, Chemistry - A European Journal, 2013, 19(49), 16625-16633
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS), ARKIVOC [online computer file], 2000, 1(6), 939-944
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurations, Tetrahedron, 2021, 96,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical Investigations, ChemPhysChem, 2018, 19(2), 187-197
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents, ACS Medicinal Chemistry Letters, 2015, 6(5), 558-561
Benzaldehyde, 4-(dihexylamino)- Raw materials
Benzaldehyde, 4-(dihexylamino)- Preparation Products
Benzaldehyde, 4-(dihexylamino)- Letteratura correlata
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
90133-80-5 (Benzaldehyde, 4-(dihexylamino)-) Prodotti correlati
- 613-28-5(4-(Dipropylamino)benzaldehyde)
- 90134-10-4(4-(Dibutylamino)benzaldehyde)
- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)
- 669050-72-0(3-(piperidin-1-yl)benzaldehyde)
- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso